molecular formula C18H22N4O4S2 B10976884 N,N'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide

N,N'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide

Cat. No.: B10976884
M. Wt: 422.5 g/mol
InChI Key: CPPZQHZWBDYRNN-UHFFFAOYSA-N
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Description

N~1~,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide is a complex organic compound with a unique structure that includes two thienyl groups attached to a succinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide typically involves the reaction of 3-(aminocarbonyl)-4,5-dimethyl-2-thiophene with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like pyridine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide can undergo various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N~1~,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which N1,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~4~-bis[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]succinamide
  • N~1~,N~4~-bis[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]succinamide

Uniqueness

N~1~,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide is unique due to its specific substitution pattern on the thienyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N4O4S2

Molecular Weight

422.5 g/mol

IUPAC Name

N,N'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide

InChI

InChI=1S/C18H22N4O4S2/c1-7-9(3)27-17(13(7)15(19)25)21-11(23)5-6-12(24)22-18-14(16(20)26)8(2)10(4)28-18/h5-6H2,1-4H3,(H2,19,25)(H2,20,26)(H,21,23)(H,22,24)

InChI Key

CPPZQHZWBDYRNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C

Origin of Product

United States

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